The Trifunctional Scaffold: Chemical Structure, Properties, and Applications of (2S)-2-Aminopent-4-YN-1-OL Hydrochloride
The Trifunctional Scaffold: Chemical Structure, Properties, and Applications of (2S)-2-Aminopent-4-YN-1-OL Hydrochloride
Executive Summary
In the rapidly evolving fields of bioconjugation, peptidomimetics, and targeted drug discovery, the demand for versatile, multi-functional building blocks is paramount. (2S)-2-Aminopent-4-yn-1-ol hydrochloride (also known as L-propargylglycinol hydrochloride) represents a highly strategic chiral scaffold. Featuring three distinct, orthogonally reactive functional groups—a terminal alkyne, a primary amine, and a primary alcohol—this compound enables complex molecular architectures, ranging from bioorthogonal RNA labeling to the synthesis of novel oxazolidinone antibiotics targeting Gram-negative ESKAPE pathogens[1, 2].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-proven experimental protocols designed for research and drug development professionals.
Structural Anatomy and Physicochemical Profiling
The utility of (2S)-2-Aminopent-4-yn-1-ol hydrochloride stems directly from its compact, densely functionalized structure. The presence of the hydrochloride salt is a critical feature: the free base form of primary amino alcohols can be prone to oxidative degradation or auto-condensation over time. The HCl salt protonates the amine, drastically increasing shelf-life, crystalline stability, and aqueous solubility [3].
Quantitative Data Profile
| Property | Value / Description |
| Chemical Name | (2S)-2-Aminopent-4-yn-1-ol hydrochloride |
| Synonyms | L-propargylglycinol HCl; (S)-2-amino-4-pentyn-1-ol HCl |
| CAS Registry Number | 1234692-74-0 |
| Molecular Formula | C₅H₁₀ClNO (C₅H₉NO · HCl) |
| Molecular Weight | 135.59 g/mol |
| SMILES | Cl.NCC#C |
| Stereochemistry | Enantiopure (S)-configuration at C2 |
| Key Reactive Sites | C1 (Primary -OH), C2 (Primary -NH₂), C4-C5 (Terminal Alkyne) |
Mechanistic Insights: The Orthogonal Reactivity Triad
The true power of this molecule lies in the ability to selectively address each of its three functional groups without cross-reactivity, provided the correct sequence of protection and activation is employed.
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The Primary Amine (C2): As the most nucleophilic site on the molecule (once liberated from its HCl salt), the amine is typically the first target for derivatization. It can be readily masked using standard peptide chemistry protecting groups (e.g., Boc, Fmoc) or directly coupled to carboxylic acids to form amides.
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The Primary Alcohol (C1): Following amine protection, the alcohol can be oxidized to an aldehyde/carboxylic acid, converted into a leaving group (tosylate/mesylate) for substitution, or utilized in the synthesis of oxazolidinones—a critical class of protein synthesis inhibitors [1].
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The Terminal Alkyne (C4-C5): The propargyl moiety is the cornerstone of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the alkyne is biologically inert (bioorthogonal), it allows the molecule to be incorporated into biological systems (like RNA or peptides) and subsequently "clicked" with a fluorophore or affinity tag [2].
Orthogonal Derivatization Workflow
Orthogonal derivatization pathway of (2S)-2-Aminopent-4-yn-1-ol highlighting site-specific reactions.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing (2S)-2-Aminopent-4-yn-1-ol hydrochloride, explicitly explaining the causality behind each reagent choice.
Protocol A: N-Boc Protection (Amine Masking)
This protocol is foundational for preventing unwanted side reactions at the amine during subsequent alkyne or alcohol modifications. It has been successfully utilized in the synthesis of oxazolidinone libraries targeting Gram-negative pathogens [1].
Reagents:
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(2S)-2-Aminopent-4-yn-1-ol hydrochloride (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)
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Triethylamine (TEA) (2.0 eq)
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Acetonitrile (CH₃CN)
Step-by-Step Methodology:
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Salt Neutralization: Suspend (2S)-2-Aminopent-4-yn-1-ol hydrochloride (e.g., 20 mg, 0.147 mmol) in anhydrous CH₃CN (1 mL). Add TEA (41 µL, 0.294 mmol).
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Causality: The starting material is a stable hydrochloride salt. TEA is a non-nucleophilic base required to deprotonate the ammonium salt, liberating the nucleophilic free amine. A slight excess ensures complete neutralization and drives the subsequent nucleophilic attack.
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Electrophilic Addition: Add Boc₂O (64 mg, 0.294 mmol) to the stirring mixture.
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Thermal Activation: Heat the reaction to 50 °C and stir for 5 hours.
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Causality: While Boc protection often occurs at room temperature, the steric hindrance of the adjacent chiral center and the propargyl group necessitates mild heating to ensure quantitative conversion.
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Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, eluent gradient 0–3% MeOH in DCM) to yield tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate.
Protocol B: Bioorthogonal CuAAC (Click Chemistry)
Once protected, or after incorporation into a biomolecule (such as an RNA transcript), the terminal alkyne can be functionalized via CuAAC [2].
Reagents:
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Alkyne-bearing substrate (1.0 eq)
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Azide-bearing tag (e.g., fluorophore-N₃) (1.2 eq)
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CuSO₄·5H₂O (10 mol%)
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Sodium Ascorbate (50 mol%)
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THPTA ligand (20 mol%)
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Solvent: t-BuOH / H₂O (1:1 v/v)
Step-by-Step Methodology:
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Substrate Solubilization: Dissolve the alkyne and azide in the t-BuOH/H₂O mixture.
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Causality: The biphasic-miscible solvent system is critical. Water is required for the solubility and function of the inorganic redox reagents (CuSO₄ and ascorbate), while t-BuOH solubilizes the organic alkyne/azide substrates.
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Catalyst Complexation: In a separate vial, premix CuSO₄ and THPTA ligand in water, then add to the reaction.
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Causality: THPTA is a water-soluble, tetradentate ligand that coordinates Cu(I). It serves a dual purpose: it accelerates the reaction rate by keeping the copper in a reactive geometry and shields the highly unstable Cu(I) species from oxidative degradation by dissolved atmospheric oxygen.
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In Situ Reduction: Add freshly prepared sodium ascorbate solution to the mixture.
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Causality: Cu(I) is the active catalytic species but is thermodynamically unstable. CuSO₄ provides stable Cu(II), which is reduced in situ by the ascorbate. An excess of ascorbate ensures that any Cu(I) that inadvertently oxidizes back to Cu(II) is immediately re-reduced, maintaining the catalytic cycle.
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Reaction: Stir at room temperature for 2–12 hours until LC-MS confirms complete consumption of the alkyne.
References
- Source: National Institutes of Health (NIH)
- RNA functionalization strategies and their application to RNA folding dynamics and experimental RNomics Source: Heidelberg University Archive URL
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